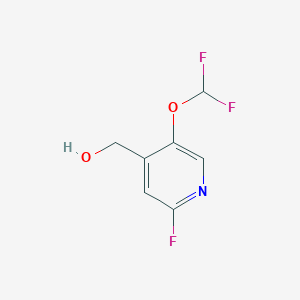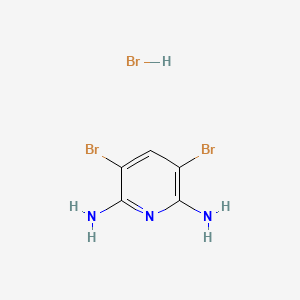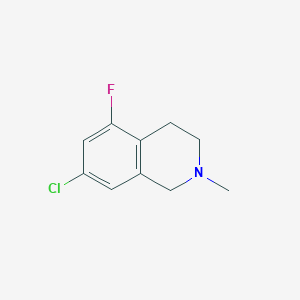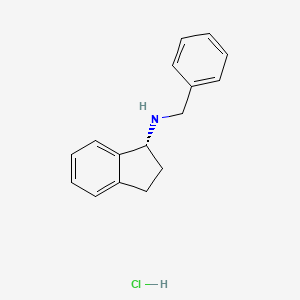
(1R)-N-Benzylindan-1-amine hydrochloride
Overview
Description
(1R)-N-Benzylindan-1-amine hydrochloride, also known as BIH, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. BIH belongs to the class of indanes, which are structurally similar to amphetamines and have been shown to have stimulant properties.
Scientific Research Applications
- Application : This method relates to the preparation of (1R,3S)-3-amino-1-cyclopentanol and its salts, which are important in the field of organic synthesis .
- Method : The (1R,3S)-3-amino-1-cyclopentanol undergoes an asymmetric cycloaddition reaction with cyclopentadiene using a chiral source in an N-acylhydroxylamine compound as a chiral inducer, to build two chiral centers of a target product .
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Preparation of (1R,3S)-3-Amino-1-Cyclopentanol and Salts Thereof
Biological Potential of Indole Derivatives
Please consult with a professional in the field for more accurate and detailed information. It’s also important to note that the use of these compounds should be done under the guidance of a professional and in compliance with all relevant safety and ethical guidelines.
- Application : This compound is used as a chiral auxiliary in organic synthesis .
- Method : The compound is synthesized from its corresponding alcohol and hydrochloric acid .
- Results : The product is a chiral compound that can be used to induce chirality in other molecules during synthesis .
- Application : Ephedrine, a compound structurally similar to (1R)-N-Benzylindan-1-amine, is used in many pharmaceutical preparations due to its adrenergic amine properties .
- Method : Ephedrine is obtained either by synthesis or from natural sources like the Chinese species Ephedra sinica .
- Results : Ephedrine has been used for the treatment of asthma, colds, cough, fever, headache, and nasal congestion. It has also been used for weight loss and muscle gain .
Preparation of (1R,2S)-(-)-Ephedrine Hydrochloride
Pharmacological Effects of Ephedrine
(1R,3S)-Solifenacin Hydrochloride
- Application : This compound is used as a chiral auxiliary in organic synthesis .
- Method : The compound is synthesized from its corresponding alcohol and hydrochloric acid .
- Results : The product is a chiral compound that can be used to induce chirality in other molecules during synthesis .
- Application : This method involves the one-pot biosynthesis of (1R,2S,5R)-(−)-menthol and (1S,2S,5R)-(+)-neomenthol from pulegone, using recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase (NtDBR from Nicotiana tabacum) and two menthone .
- Method : The method involves the use of engineered Escherichia coli extracts for the one-pot biosynthesis of menthol .
- Results : The method allows for the easier optimization of each enzymatic step and easier modular combination of reactions to ultimately generate libraries of pure compounds for use in high-throughput screening .
- Application : This method relates to the preparation of (1R,3S)-3-amino-1-cyclopentanol and its salts, which are important in the field of organic synthesis .
- Method : The (1R,3S)-3-amino-1-cyclopentanol undergoes an asymmetric cycloaddition reaction with cyclopentadiene using a chiral source in an N-acylhydroxylamine compound as a chiral inducer, to build two chiral centers of a target product .
Preparation of (1R,2S)-(-)-Ephedrine Hydrochloride
Enzymatic Menthol Production
Preparation of (1R,3S)-3-Amino-1-Cyclopentanol and Salts Thereof
properties
IUPAC Name |
(1R)-N-benzyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N.ClH/c1-2-6-13(7-3-1)12-17-16-11-10-14-8-4-5-9-15(14)16;/h1-9,16-17H,10-12H2;1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIZYZJDRLPDDD-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1NCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-N-Benzylindan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



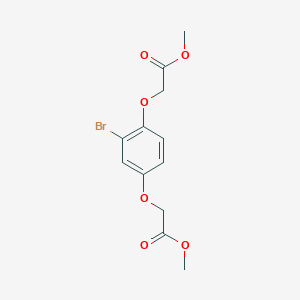
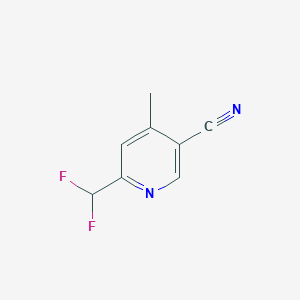
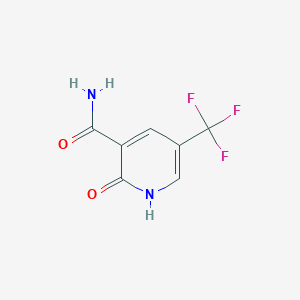
![3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine](/img/structure/B1436073.png)
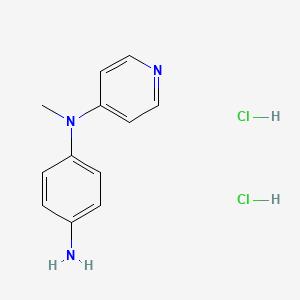
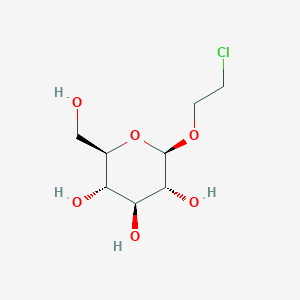
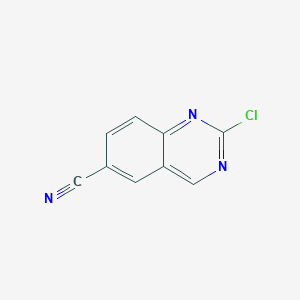
![5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide](/img/structure/B1436077.png)
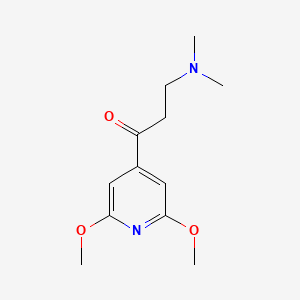
![5-(Difluoromethoxy)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B1436079.png)
